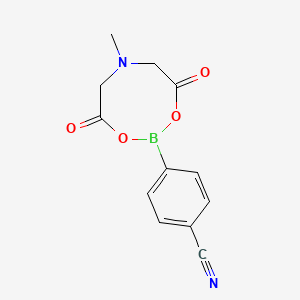
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
Übersicht
Beschreibung
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H11BN2O4 and its molecular weight is 258.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₁BN₂O₄
- Molecular Weight : 258.04 g/mol
- CAS Number : 1257651-09-4
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticonvulsant properties and potential applications in treating neurological disorders.
Anticonvulsant Activity
Research has shown that derivatives of the compound exhibit significant anticonvulsant activity. For instance:
- Study Findings : A study evaluated several benzonitrile derivatives for their anticonvulsant effects using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain compounds demonstrated protective effects against seizures comparable to standard medications like valproate .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Key parameters influencing its effectiveness include:
- Lipophilicity : A lipophilic domain enhances the ability of the compound to cross biological membranes.
- Hydrophobic Center : This feature contributes to the binding affinity to target receptors.
- Electron Donor Properties : The presence of electron donor groups can improve the pharmacological profile of the compound .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives in preclinical models:
- Anticonvulsant Efficacy :
- Mechanistic Studies :
Data Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile has shown promise in the development of novel pharmaceuticals. Its boron-containing structure is particularly important in drug design due to its ability to form stable complexes with various biomolecules.
Case Study: Anticancer Activity
Research indicates that compounds containing dioxaborocane structures can exhibit anticancer properties. For instance, studies have demonstrated that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Proteomics Research
This compound is utilized in proteomics for the labeling and detection of proteins. The incorporation of boron into chemical probes enhances their reactivity and selectivity towards specific amino acid residues in proteins.
Case Study: Protein Labeling
In a study focusing on protein interactions, researchers employed this compound as a labeling agent to track protein dynamics within cellular environments. The results indicated that the compound could effectively label target proteins without disrupting their native functions .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study: Sensor Development
Recent advancements have explored the use of boron-containing compounds in sensor technology. The incorporation of this compound into polymer matrices has been investigated for its ability to enhance sensitivity and selectivity in chemical sensors .
Eigenschaften
IUPAC Name |
4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O4/c1-15-7-11(16)18-13(19-12(17)8-15)10-4-2-9(6-14)3-5-10/h2-5H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZJATWIBFKRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















